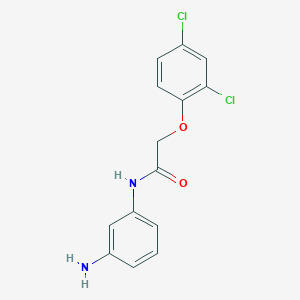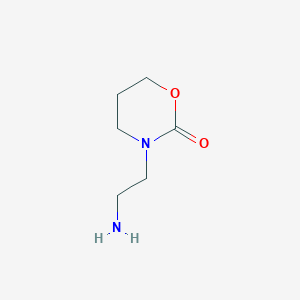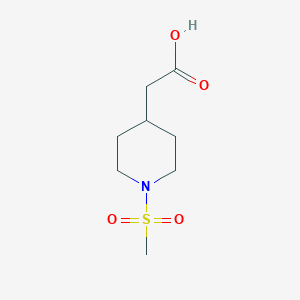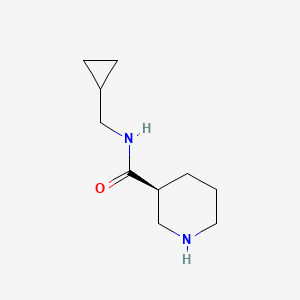
N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
説明
N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 159-161°C. N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is soluble in water, ethanol, and methanol, and is used as a reagent in many synthetic and analytical processes. This compound has been extensively studied in recent years due to its potential in various medical and pharmaceutical applications.
科学的研究の応用
Anticancer Potential : A study by Sharma et al. (2018) discussed the synthesis of a derivative of N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide and its structure. The paper emphasized its potential anticancer activity through in silico modeling, targeting the VEGFr receptor, which is significant in cancer research.
Potential Pesticide Applications : Research by Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including the compound , as potential pesticides. This was determined through X-ray powder diffraction analysis, highlighting their utility in agriculture.
Antinociceptive Effects : A paper by Navarrete-Vázquez et al. (2016) described the discovery of a compound structurally related to N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide. It demonstrated high affinity for the σ1 receptor and exhibited antinociceptive effects, suggesting potential applications in pain management.
Anticonvulsant Activity : A study by El Kayal et al. (2022) focused on the synthesis of derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide. The research aimed to evaluate these compounds' affinity to GABAergic biotargets for potential anticonvulsant activity.
Antimicrobial and Antioxidant Properties : Research by Cakmak et al. (2022) on a novel heterocyclic amide derivative related to N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide revealed significant antimicrobial and moderate antioxidant activities. This study underscores the potential of such compounds in treating infectious diseases and their possible role in oxidative stress management.
Structural and Molecular Analysis : The work of Boechat et al. (2011) provided insights into the molecular structure of similar compounds. Understanding these structures is crucial for developing new pharmaceuticals and other chemical applications.
特性
IUPAC Name |
N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-9-4-5-13(12(16)6-9)20-8-14(19)18-11-3-1-2-10(17)7-11/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTQWBXCQVHZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)
![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)







![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)



